1-(2-Chloro-4-(trifluoromethyl)phenyl)-4-nitro-1H-pyrazole
Description
1-(2-Chloro-4-(trifluoromethyl)phenyl)-4-nitro-1H-pyrazole is a nitro-substituted pyrazole derivative featuring a 2-chloro-4-(trifluoromethyl)phenyl group. The trifluoromethyl and chloro substituents on the phenyl ring enhance lipophilicity and metabolic stability, traits common in agrochemicals and pharmaceuticals .
Properties
CAS No. |
106204-46-0 |
|---|---|
Molecular Formula |
C10H5ClF3N3O2 |
Molecular Weight |
291.61 g/mol |
IUPAC Name |
1-[2-chloro-4-(trifluoromethyl)phenyl]-4-nitropyrazole |
InChI |
InChI=1S/C10H5ClF3N3O2/c11-8-3-6(10(12,13)14)1-2-9(8)16-5-7(4-15-16)17(18)19/h1-5H |
InChI Key |
NHLFLYLZLRDJDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)N2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Chloro-4-(trifluoromethyl)phenyl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas, catalysts, and nucleophiles.
Scientific Research Applications
1-(2-Chloro-4-(trifluoromethyl)phenyl)-4-nitro-1H-pyrazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-(trifluoromethyl)phenyl)-4-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Compound A : 1-[(4-methylphenyl)methyl]-5-[(3-(trifluoromethyl)phenyl)selanyl]-4-nitro-1H-pyrazole
- Key Differences: The phenyl ring in Compound A has a 3-trifluoromethyl substituent vs. 2-chloro-4-trifluoromethyl in the target compound.
- Impact : The 2-chloro-4-trifluoromethyl group in the target compound creates a sterically hindered and electron-deficient aromatic system compared to Compound A’s 3-trifluoromethyl group. This may alter binding affinity in biological targets .
Compound B : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
- Key Differences :
- A carbaldehyde group replaces the nitro group at the pyrazole’s 4-position.
- The trifluoromethyl group is at the 3-position of the pyrazole ring.
- Impact : The nitro group’s strong electron-withdrawal in the target compound likely increases electrophilicity compared to Compound B’s carbaldehyde, affecting reactivity in nucleophilic substitution reactions .
Fluorinated Substituents and Agrochemical Relevance
Compound C : Tau-fluvalinate (N-(2-chloro-4-(trifluoromethyl)phenyl)-D-valine ester)
- Key Similarities :
- Both compounds share the 2-chloro-4-trifluoromethylphenyl moiety.
- Key Differences :
- Tau-fluvalinate is a valine-derived pyrethroid , whereas the target compound is a nitro-pyrazole.
- Impact : The target compound’s nitro group may confer distinct modes of action compared to tau-fluvalinate’s ester-linked insecticidal activity .
Compound D : 1-(2-chloro-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl)-1H-pyrazole
- Key Differences :
- Compound D lacks the 4-nitro group but includes a perfluoropropan-2-yl substituent.
- Impact: The additional fluorinated groups in Compound D increase molecular weight (414.63 vs.
Nitro-Pyrazole Derivatives
Compound E : 1-[(3-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole
- Key Differences :
- The nitro group is at the 3-position of the pyrazole vs. 4-position in the target compound.
- The phenyl substituent is 3-chloro-4-fluoro instead of 2-chloro-4-trifluoromethyl.
- Impact : The 4-nitro group in the target compound may enhance π-stacking interactions in biological systems compared to Compound E’s 3-nitro configuration .
Data Table: Structural and Physicochemical Comparisons
*Estimated based on structural analogs.
Research Findings and Implications
- Electronic Effects: The 4-nitro group in the target compound significantly increases electrophilicity, making it more reactive toward nucleophilic attack than non-nitro analogs like Compound D .
- Agrochemical Potential: Structural alignment with tau-fluvalinate suggests possible insecticidal applications, but the nitro group may introduce novel toxicity profiles requiring further study .
- Metabolic Stability : The trifluoromethyl and chloro substituents enhance metabolic stability compared to less halogenated analogs like Compound E .
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